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Compound of Interest

Compound Name: 1-Methyl-5-nitroindoline

Cat. No.: B098089 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the expected spectroscopic data for

1-Methyl-5-nitroindoline (C₉H₁₀N₂O₂), a compound of interest in medicinal chemistry and

drug development.[1] Due to the limited availability of published experimental spectra for this

specific molecule, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar

compounds and established spectroscopic principles. Detailed, generalized experimental

protocols for acquiring such data are also provided to aid researchers in their laboratory work.

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 1-Methyl-5-nitroindoline.

These values are estimations and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.0 - 8.2 d 1H Aromatic H (H4)

~7.8 - 8.0 dd 1H Aromatic H (H6)

~6.5 - 6.7 d 1H Aromatic H (H7)

~3.4 - 3.6 t 2H Methylene H (H3)

~3.0 - 3.2 t 2H Methylene H (H2)

~2.8 - 3.0 s 3H N-CH₃

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~155 - 160 Quaternary C (C7a)

~140 - 145 Quaternary C-NO₂ (C5)

~130 - 135 Quaternary C (C3a)

~125 - 130 Aromatic CH (C6)

~115 - 120 Aromatic CH (C4)

~105 - 110 Aromatic CH (H7)

~55 - 60 Methylene C (C2)

~35 - 40 N-CH₃

~28 - 33 Methylene C (C3)

Table 3: Predicted Key IR Absorption Bands
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Wavenumber (cm⁻¹) Functional Group Vibration

~3100 - 3000 Aromatic C-H stretch

~2950 - 2850 Aliphatic C-H stretch (CH₃ and CH₂)

~1610 - 1590 C=C aromatic ring stretch

~1530 - 1500 Asymmetric NO₂ stretch

~1350 - 1320 Symmetric NO₂ stretch

~1300 - 1250 C-N stretch (aromatic amine)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Value Interpretation

178 Molecular ion (M⁺)

163 [M - CH₃]⁺

132 [M - NO₂]⁺

117 [M - NO₂ - CH₃]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the

aromatic region corresponding to the protons on the benzene ring. The electron-withdrawing

nitro group will deshield the adjacent protons, causing them to appear at a lower field. The

two methylene groups in the five-membered ring will likely appear as triplets due to coupling

with each other. The N-methyl group is expected to be a singlet in the upfield region.

¹³C NMR: The carbon NMR spectrum will show signals for all nine carbon atoms. The

carbons attached to the nitrogen and the nitro group will be significantly deshielded. The

methyl carbon will be the most shielded and appear at the highest field.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key

expected absorptions for 1-Methyl-5-nitroindoline include the characteristic stretches for the

aromatic C-H and C=C bonds, the aliphatic C-H bonds of the methyl and methylene groups,

and the strong, distinct symmetric and asymmetric stretches of the nitro (NO₂) group.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 1-Methyl-5-nitroindoline, the molecular ion peak (M⁺) is expected at an

m/z of 178, corresponding to its molecular weight.[1] Common fragmentation pathways may

include the loss of the methyl group (-15 amu) or the nitro group (-46 amu).[2][3][4]

Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for organic

compounds like 1-Methyl-5-nitroindoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5]
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Filtering: Filter the solution into a clean 5 mm NMR tube.

Analysis: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

Processing: Process the raw data by applying Fourier transformation, phase correction, and

baseline correction. Chemical shifts are typically referenced to the residual solvent peak or

an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film): Dissolve a small amount of the solid sample in a volatile

solvent (e.g., methylene chloride or acetone).[5]

Application: Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).[5]
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Evaporation: Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

[5]

Analysis: Place the salt plate in the spectrometer and acquire the IR spectrum.

Mass Spectrometry (MS)[7]
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a

suitable volatile solvent (e.g., methanol or acetonitrile).

Ionization: Introduce the sample into the mass spectrometer. Electron ionization (EI) is a

common technique for small organic molecules.

Analysis: The instrument separates the resulting ions based on their mass-to-charge ratio

(m/z).

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Characterization_of_1_Methyl_5_nitroindoline_2_3_dione.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Workflow for Spectroscopic Analysis

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Structure Elucidation

Purified Compound

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy Mass Spectrometry

Analyze NMR Spectra
(Chemical Shifts, Coupling)

Analyze IR Spectrum
(Functional Groups)

Analyze Mass Spectrum
(Molecular Weight, Fragmentation)

Propose/Confirm
Molecular Structure

Click to download full resolution via product page

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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